

Physicochemical Characterization of Dimethylazanium Sulfate: A Technical Guide for Research Applications

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Compound of Interest

Compound Name: *dimethylazanium;sulfate*
CAS No.: 37773-96-9
Cat. No.: B12699634

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Executive Summary

Dimethylazanium sulfate (DMAS), commonly referred to in literature as dimethylammonium sulfate, represents a critical ionic species in two distinct fields: atmospheric aerosol science and solid-state pharmaceutical chemistry.[1] Unlike its inorganic analog ammonium sulfate, DMAS exhibits unique hydrophobic-hydrophilic duality due to the methyl substitution on the nitrogen center.

CRITICAL SAFETY DISTINCTION: Researchers must rigorously distinguish Dimethylazanium Sulfate (Solid Salt) from Dimethyl Sulfate (Liquid Ester, CAS 77-78-1). The latter is a volatile, potent alkylating agent and a confirmed carcinogen.[1] This guide focuses exclusively on the ionic salt, CAS 37773-96-9.

Molecular Identity & Structural Characterization[1] [2][3][4]

Dimethylazanium sulfate is the salt formed by the neutralization of dimethylamine with sulfuric acid. In research contexts, the stoichiometry is critical, as both the neutral sulfate (2:1) and bisulfate (1:1) forms exist.^{[2][3][4][5][6]} This guide focuses on the neutral sulfate form used in nucleation studies.

Chemical Specifications

Property	Specification
IUPAC Name	Bis(dimethylazanium) sulfate
Common Name	Dimethylammonium sulfate
CAS Number	37773-96-9
Formula	
Molar Mass	188.25 g/mol
Appearance	White crystalline solid
Crystal System	Monoclinic (Space Group)

Structural Insight

The crystal lattice is stabilized by a complex network of hydrogen bonds. Unlike the isotropic ammonium ion (

), the dimethylammonium cation (

) has directional hydrogen bonding capabilities (two donors per cation) and a hydrophobic methyl region. This amphiphilic character disrupts the high-symmetry lattice found in inorganic sulfates, leading to higher solubility in organic-aqueous mixtures and altered hygroscopicity.

Thermodynamic & Thermal Properties

Understanding the thermal stability of DMAS is vital for processing (e.g., spray drying) and atmospheric modeling.

Thermal Decomposition

DMAS does not exhibit a clean melting point in open atmosphere. Instead, it undergoes thermal dissociation and decomposition.[1]

- Decomposition Onset (): $\sim 150^{\circ}\text{C} - 170^{\circ}\text{C}$ (Dependent on heating rate).
- Mechanism: Proton transfer reverses the formation reaction, releasing volatile dimethylamine and leaving behind non-volatile sulfuric acid/bisulfate residues, which eventually decompose. [1]

Phase Behavior

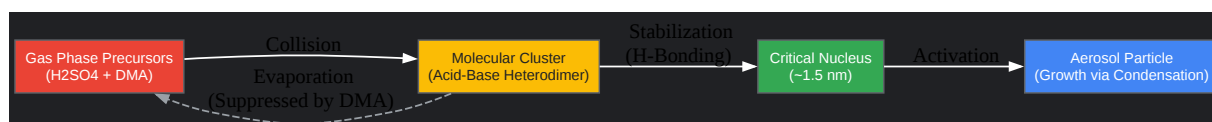
- Solid-Solid Transitions: DMAS may exhibit polymorphic transitions at lower temperatures (cryogenic), relevant for upper-troposphere modeling.
- Density: Approximately 1.33 g/cm^3 (estimated from crystal structure data), significantly lower than ammonium sulfate (1.77 g/cm^3) due to the steric bulk of methyl groups.

Atmospheric Nucleation & Hygroscopicity[1]

DMAS is a central subject in the "amine hypothesis" of aerosol formation. It stabilizes sulfuric acid clusters more effectively than ammonia, enhancing Cloud Condensation Nuclei (CCN) formation.

The "Amine Effect" Mechanism

In the atmosphere, trace quantities of dimethylamine (ppt level) displace ammonia from sulfuric acid clusters. The resulting dimethylazanium sulfate clusters have a lower evaporation rate, allowing them to cross the critical nucleation barrier faster.[1]



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Figure 1: The stabilization pathway of sulfuric acid aerosols by dimethylamine. The formation of stable dimethylazanium sulfate clusters reduces the evaporation rate, driving particle growth.[1]

Hygroscopicity and Deliquescence

Unlike pure ammonium sulfate (

), DMAS exhibits altered water uptake behavior.

- Deliquescence Relative Humidity (DRH): Exact literature values vary, but DMAS generally deliquesces at lower RH than ammonium sulfate due to the entropic contribution of the organic cation.
- Research Implication: In gravimetric analysis, samples must be handled in desiccated environments (<30% RH) to prevent mass errors from water sorption.

Experimental Protocols

Protocol: Synthesis of High-Purity Dimethylazanium Sulfate

Objective: Synthesize a stoichiometric 2:1 salt free of excess acid or amine for physicochemical characterization.

Reagents:

- Dimethylamine (40% aq. solution).
- Sulfuric acid (1 N standardized solution).
- Ethanol (Absolute) and Diethyl Ether (for precipitation).

Workflow:

- Chilling: Place 50 mL of dimethylamine solution in an ice bath ().
- Titration: Slowly add 1 N

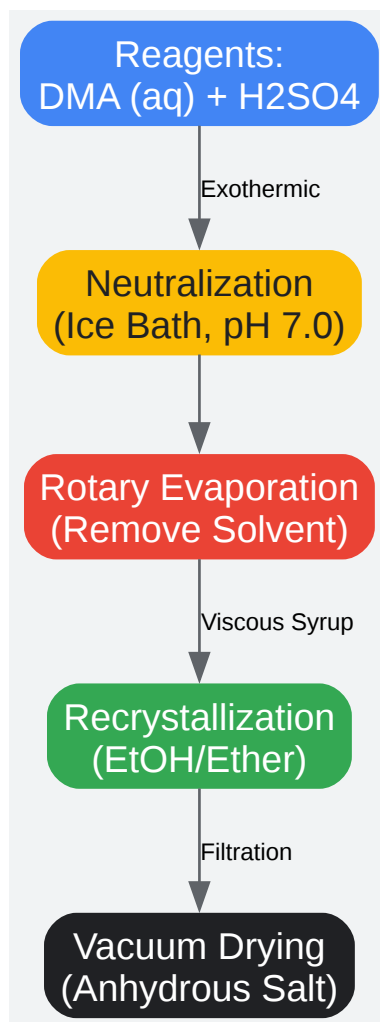
dropwise while monitoring pH.

- Endpoint: Stop addition at pH 7.0 (neutral sulfate). Continuing to pH < 4 yields the bisulfate.
- Concentration: Rotary evaporate at

to remove bulk water until a viscous syrup forms.
- Crystallization: Add cold ethanol to the syrup, followed by dropwise addition of diethyl ether until turbidity persists. Refrigerate at

overnight.
- Isolation: Filter crystals under vacuum (inert gas blanket preferred).
- Drying: Dry in a vacuum desiccator over

for 24 hours.



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Figure 2: Step-by-step synthesis workflow for isolating research-grade dimethylazanium sulfate.

Protocol: Hygroscopicity Profiling (DVS)

Objective: Determine the Critical Relative Humidity (CRH) and sorption kinetics.

- Instrument: Dynamic Vapor Sorption (DVS) analyzer.
- Sample Prep: Load 10-20 mg of dried DMAS into the quartz pan.
- Drying Cycle: Equilibrate at 0% RH at

for 4 hours to establish dry mass (

).

- Sorption Scan: Increase RH in 10% steps (from 0% to 90%).
- Equilibrium Criteria:

per minute.
- Data Output: Plot Mass Change (%) vs. %RH. The inflection point represents the Deliquescence RH (DRH).[5]

References

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- To cite this document: BenchChem. [Physicochemical Characterization of Dimethylazanium Sulfate: A Technical Guide for Research Applications]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12699634/docs#physicochemical-characterization-of-dimethylazanium-sulfate-a-technical-guide-for-research-applications>]

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